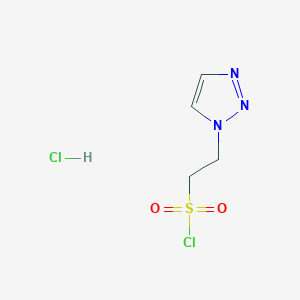

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride

Description

Properties

IUPAC Name |

2-(triazol-1-yl)ethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S.ClH/c5-11(9,10)4-3-8-2-1-6-7-8;/h1-2H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZWHFLVLWVVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride typically involves the reaction of triazole with ethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, reacting with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The triazole ring in 2-(triazol-1-yl)ethanesulfonyl chloride is known for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Research has indicated that compounds containing triazole moieties exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antimycobacterial Properties

A study demonstrated that derivatives of triazole compounds showed promising results against multi-drug-resistant tuberculosis strains. The synthesized compounds exhibited varying degrees of activity, with some achieving minimum inhibitory concentrations (MICs) below 50 µM against resistant strains . This highlights the potential of triazole derivatives in developing new antimycobacterial agents.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| TS17 | 48.89 | M. abscessus |

| TS22 | 31.76 | M. massiliense |

| TS18 | 88.64 | M. fortuitum |

Agricultural Chemistry

Fungicides

The compound has been explored as a precursor for synthesizing novel fungicides. Its ability to inhibit fungal growth makes it a candidate for developing agricultural chemicals that can effectively manage crop diseases caused by fungal pathogens.

Case Study: Synthesis of Fungicides

Research has indicated that derivatives of 2-(triazol-1-yl)ethanesulfonyl chloride can be synthesized to create effective fungicides like difenoconazole. These compounds have shown enhanced efficacy against various fungal strains, suggesting their utility in agricultural applications .

| Fungicide | Active Ingredient | Efficacy |

|---|---|---|

| Difenoconazole | 2-(Triazol-1-yl)ethanesulfonyl | High |

| Etaconazole | 2-(Triazol-1-yl)ethanesulfonyl | Moderate |

Materials Science

Polymer Chemistry

In the field of materials science, 2-(triazol-1-yl)ethanesulfonyl chloride is utilized in synthesizing polymers with specific functional groups that enhance material properties such as durability and resistance to environmental factors.

Case Study: Polymer Modification

Research indicates that incorporating sulfonyl groups into polymer matrices can significantly improve their mechanical properties and thermal stability. Studies have shown that polymers modified with this compound exhibit improved resistance to solvents and higher tensile strength compared to unmodified counterparts .

Chemical Synthesis

Reagent in Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other functionalized compounds. Its reactivity allows for diverse synthetic pathways, making it an essential tool for chemists.

Case Study: Synthesis Pathways

A detailed examination of reaction pathways involving 2-(triazol-1-yl)ethanesulfonyl chloride reveals its utility in nucleophilic substitution reactions, leading to the formation of various biologically active molecules .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Sulfonamide Derivatives | 75 |

| Addition Reaction | Functionalized Compounds | 80 |

Mechanism of Action

The mechanism of action of 2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity is exploited in various chemical and biological applications to modify and study different molecules .

Comparison with Similar Compounds

Key Observations :

- The triazole group in the target compound introduces unique electronic and steric effects compared to the dimethylamino or chloro groups in analogs. This may modulate reactivity toward nucleophiles (e.g., amines, alcohols) and influence regioselectivity in sulfonylation reactions .

Reactivity Trends

- Sulfonyl Chloride Core: All three compounds exhibit classic sulfonyl chloride reactivity, forming sulfonamides, sulfonate esters, and sulfonic acids upon reaction with nucleophiles. However, substituents alter reaction rates and selectivity: DASC hydrochloride’s dimethylamino group may stabilize intermediates via resonance, facilitating milder reaction conditions . 2-Chloroethanesulfonyl chloride reacts violently with water and bases, limiting its use in aqueous environments . The triazole derivative’s aromatic ring may slow hydrolysis compared to the chloro analog but enhance compatibility with polar aprotic solvents .

Biological Activity

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological targets. The sulfonyl chloride group contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions with various biomolecules.

The mechanism of action of this compound primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, enabling the formation of covalent bonds with nucleophilic groups in proteins and other biomolecules. This reactivity is exploited in various applications, including:

- Modification of Biomolecules : The compound is utilized to modify proteins and peptides to study their functions and interactions.

- Synthesis of Sulfonamide Derivatives : It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives, which have significant biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various 1,2,3-triazoles against multiple bacterial and fungal species. The compound's ability to inhibit growth was attributed to its structural features that enhance binding with microbial targets .

Anticancer Potential

The triazole ring has been associated with anticancer activity. In particular, derivatives of 1,2,3-triazoles have shown promise as anti-mitotic agents in breast cancer cell lines. For instance, certain triazole derivatives demonstrated significant antiproliferative effects with IC50 values as low as 52 nM in MCF-7 breast cancer cells . The mechanism involved G2/M phase cell cycle arrest and induction of apoptosis.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of triazole derivatives on breast cancer cell lines. The results showed that specific derivatives induced significant apoptosis and inhibited tubulin polymerization, which is crucial for cancer cell division. The computational docking studies confirmed effective binding conformations at the colchicine site on tubulin .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized triazole compounds against various pathogens. The results indicated that some derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections .

Data Tables

| Biological Activity | IC50 Values (µM) | Target Organism/Cell Line |

|---|---|---|

| Antibacterial | 0.5 - 10 | Various bacterial strains |

| Antifungal | 0.3 - 8 | Various fungal strains |

| Anticancer (MCF-7) | 0.052 | Breast cancer cells |

| Anticancer (MDA-MB-231) | 0.074 | Triple-negative breast cancer |

Q & A

Q. What are the critical safety protocols for handling 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride in academic laboratories?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for bulk handling due to severe eye/skin irritation risks .

- Ventilation : Employ local exhaust ventilation or conduct reactions in fume hoods to avoid inhalation exposure .

- Storage : Store in airtight containers in a cool (<25°C), dry environment away from moisture, oxidizing agents (e.g., peroxides), and strong bases (e.g., NaOH). Use desiccants to prevent hydrolysis .

- Emergency Measures : Immediately flush skin/eyes with water for 15 minutes upon contact. Equip labs with eyewash stations and emergency showers .

Q. Table 1: Key Storage and Handling Guidelines

| Parameter | Recommendation | Source |

|---|---|---|

| Temperature | <25°C, cool and ventilated | |

| Incompatible Substances | Oxidizers, bases, water | |

| Container Type | Tightly sealed glass or corrosion-resistant polymer |

Q. What analytical methods are recommended for characterizing 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated DMSO or CDCl to confirm the triazole moiety and sulfonyl chloride group. Compare integrals to expected proton counts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHClNOS·HCl) and isotopic patterns.

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/S/Cl percentages .

- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., S=O stretch ~1350–1200 cm, C-Cl ~750 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis during nucleophilic substitutions with this compound?

Answer:

- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves. Perform reactions under inert gas (N, Ar) .

- Temperature Modulation : Conduct reactions at 0–5°C to slow hydrolysis while maintaining nucleophile reactivity.

- Quenching Byproducts : Add triethylamine to neutralize HCl generated during reactions, preventing acid-catalyzed degradation .

- Real-Time Monitoring : Track reaction progress via NMR (if fluorinated nucleophiles) or HPLC to detect intermediates .

Q. How should stability studies be designed to assess the shelf life of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride under varying conditions?

Answer:

Q. Table 2: Stability Study Parameters

| Condition | Metrics Analyzed | Method |

|---|---|---|

| High Temperature | Weight loss, purity | TGA, HPLC |

| High Humidity | Hydrolysis byproducts (Cl) | Ion Chromatography |

| Light Exposure | Photodegradants | LC-MS |

Q. How can contradictory reactivity data in literature (e.g., variable yields in amidation reactions) be resolved?

Answer:

- Variable Screening : Systematically test solvents (DMF vs. acetonitrile), bases (EtN vs. DBU), and stoichiometry (1:1 to 1:3 substrate:nucleophile ratios).

- Mechanistic Probes : Use NMR to track sulfonyl chloride consumption and identify side reactions (e.g., sulfonate ester formation) .

- Computational Modeling : Calculate activation energies for competing pathways (e.g., SN2 vs. acylium ion mechanisms) using DFT to rationalize yield discrepancies .

- Reproducibility Checks : Collaborate with independent labs to validate protocols under identical conditions .

Q. What strategies mitigate interference from the triazole group in spectroscopic characterization?

Answer:

- NMR Solvent Selection : Use DMSO-d to resolve overlapping triazole and sulfonyl proton signals. For , apply DEPT-135 to distinguish CH/CH groups .

- 2D Techniques : Employ HSQC and HMBC to assign coupled protons/carbons and confirm connectivity.

- MS/MS Fragmentation : Compare fragmentation patterns with analogs (e.g., triazole-free sulfonyl chlorides) to isolate triazole-specific ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.